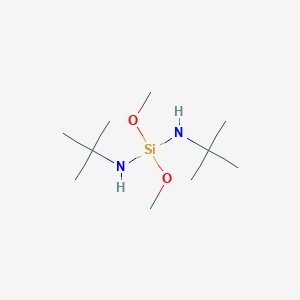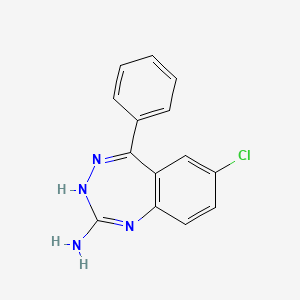
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester is a chemical compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxy group and a phenylethyl group attached to the carbamate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester typically involves the reaction of (1-methoxy-2-phenylethyl)amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
[ \text{(1-methoxy-2-phenylethyl)amine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and methanol.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxyl derivative.
Substitution: The phenylethyl group can participate in substitution reactions, where the phenyl ring can be modified with different substituents.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Hydrolysis: Carbamic acid and methanol.
Oxidation: Hydroxyl derivative of the original compound.
Substitution: Various substituted phenylethyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Carbamic acid, (1-methoxy-2-phenylethyl)-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, (1-methoxy-2-phenylethyl)-, phenylmethyl ester: Similar structure but with a phenylmethyl group instead of a methyl group.
Carbamic acid, (1-methoxy-2-phenylethyl)-, 1,1-dimethylethyl ester: Contains a 1,1-dimethylethyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
| 136354-01-3 | |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl N-(1-methoxy-2-phenylethyl)carbamate |
InChI |
InChI=1S/C11H15NO3/c1-14-10(12-11(13)15-2)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13) |
Clé InChI |
HRRNJTREZHCZPM-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1=CC=CC=C1)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


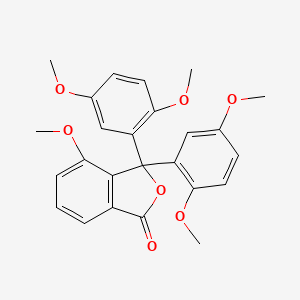

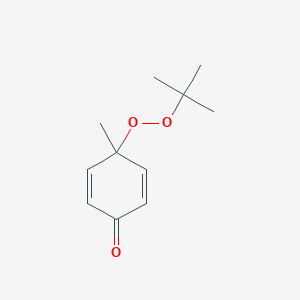
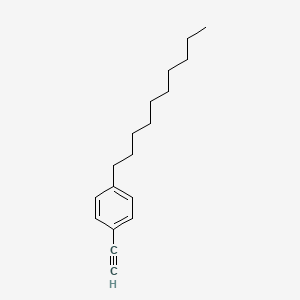

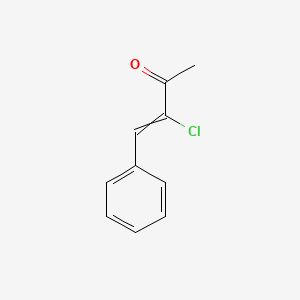


![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)
